molecular formula C11H7F15O B1272208 Allyl 1H,1H-perfluorooctyl ether CAS No. 812-72-6

Allyl 1H,1H-perfluorooctyl ether

Cat. No.: B1272208
CAS No.: 812-72-6
M. Wt: 440.15 g/mol
InChI Key: DPOFHGRLDJWXKJ-UHFFFAOYSA-N
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Description

Allyl 1H,1H-perfluorooctyl ether: is a fluorinated organic compound with the molecular formula C11H7F15O and a molecular weight of 440.15 g/mol . It is characterized by the presence of an allyl group and a perfluorooctyl ether moiety, making it a unique compound in the realm of fluorinated ethers. This compound is primarily used in research settings, particularly in the fields of proteomics and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 1H,1H-perfluorooctyl ether typically involves the reaction of allyl alcohol with perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then heated to facilitate the formation of the ether bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Halides, amines, basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Allyl 1H,1H-perfluorooctyl ether is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: In biological research, this compound is used in the study of protein-ligand interactions. Its fluorinated nature makes it useful in nuclear magnetic resonance (NMR) spectroscopy, where it can serve as a probe to study the binding sites of proteins .

Medicine: While not widely used in therapeutic applications, this compound has potential in drug delivery systems due to its ability to interact with biological membranes. Its fluorinated tail can enhance the permeability and stability of drug molecules .

Industry: In industrial applications, this compound is used in the development of advanced materials, including coatings and surfactants. Its hydrophobic and lipophobic properties make it ideal for creating surfaces that repel water and oils .

Mechanism of Action

The mechanism of action of Allyl 1H,1H-perfluorooctyl ether is primarily based on its ability to interact with various molecular targets through its fluorinated tail. The perfluorooctyl group can form strong interactions with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction can affect the binding affinity of ligands and the permeability of membranes, making it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

Comparison: Allyl 1H,1H-perfluorooctyl ether stands out due to its fully fluorinated tail, which imparts unique hydrophobic and lipophobic properties. In contrast, compounds like Allyl 1H,1H,2H,2H-perfluorooctyl ether have partially fluorinated tails, which can result in different chemical behaviors and applications. The fully fluorinated nature of this compound makes it particularly useful in creating highly repellent surfaces and studying protein interactions in a more hydrophobic environment .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOFHGRLDJWXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370992
Record name Allyl 1H,1H-perfluorooctyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812-72-6
Record name Allyl 1H,1H-perfluorooctyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 124 g of C7F15CH2OH and 62 g of allyl bromide in 1240 g of dimethyl sulfoxide was dropwise added a solution of 28.1 g of potassium hydroxide in 35 g of water. The mixture was allowed to stir for 4 hr, during which time it separated into two immiscible liquid phases. The reaction mixture was poured into a separatory funnel, and the lower layer was isolated and washed 3 times with water to remove any remaining solvent. The crude product was dried over anhydrous magnesium sulfate, filtered, and vacuum distilled to yield 103 g of C7F15CH2OCH2CH═CH2 (E1), b.p. 88-89° C. at 30 torr (4 kilopascals (kPa)).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
1240 g
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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